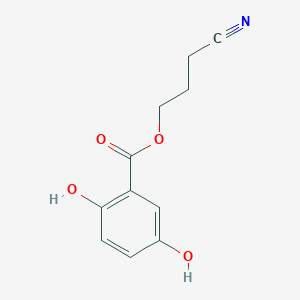

3-Cyanopropyl 2,5-dihydroxybenzoate

Description

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

3-cyanopropyl 2,5-dihydroxybenzoate |

InChI |

InChI=1S/C11H11NO4/c12-5-1-2-6-16-11(15)9-7-8(13)3-4-10(9)14/h3-4,7,13-14H,1-2,6H2 |

InChI Key |

WDYZWMZJQRMVPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)OCCCC#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2,5-Dihydroxybenzoate

- Substituents : Methyl ester of gentisate.

- Solubility: Moderately soluble in polar organic solvents due to the hydroxyl groups; less lipophilic than 3-cyanopropyl derivatives.

- Enzymatic Reactivity : Likely retains some substrate activity in gentisate pathways, as esterases may hydrolyze the methyl group to regenerate gentisate .

3-Cyanopropyl 2,5-Dihydroxybenzoate

- Substituents: 3-cyanopropyl ester of gentisate.

- Solubility: Higher lipophilicity compared to methyl esters, favoring solubility in organic solvents. The cyano group enhances polarity but reduces aqueous solubility.

Functional Analogs: Other Dihydroxybenzoate Isomers

2,6-Dihydroxybenzoate (γ-Resorcylate)

3,4-Dihydroxybenzoate (Protocatechuate)

- Metabolic Role : Central to the protocatechuate pathway, diverging from gentisate in degradation routes .

- Chemical Stability : More prone to oxidation than 2,5-dihydroxybenzoate due to adjacent hydroxyl groups.

Nitro- and Halogen-Substituted Analogs

2-Nitrobenzoate Derivatives

- Reactivity: Nitro groups reduce enzymatic recognition, unlike hydroxyl or cyano substituents .

2-Chlorobenzoate and 2-Iodobenzoate

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Bioreporter Assays : Structural analogs like 3-nitrobenzoate and 2-chlorobenzoate fail to induce bioreporter activity, emphasizing the criticality of substituent position and identity .

Metabolic Pathways : Gentisate esters may bypass degradation pathways due to poor recognition by hydroxylases, suggesting enhanced environmental persistence or utility in controlled-release systems .

Preparation Methods

Electronic and Steric Effects of the Dihydroxy Motif

2,5-Dihydroxybenzoic acid contains two hydroxyl groups at the ortho and para positions relative to the carboxylic acid. The ortho-hydroxy group exerts strong electron-withdrawing effects via intramolecular hydrogen bonding with the carboxylic oxygen, reducing nucleophilicity at the carbonyl carbon. Simultaneously, the para-hydroxy group contributes to resonance stabilization, creating a competitive electronic environment for esterification reactions. Steric hindrance from the ortho-hydroxy group further complicates direct esterification, necessitating protection-deprotection strategies or tailored catalysts.

Stability Challenges of 3-Cyanopropanol

The alcohol component, 3-cyanopropanol (HO-(CH₂)₃-C≡N), introduces additional synthetic complexity due to:

-

Hydrolytic sensitivity : The nitrile group is prone to hydrolysis under acidic or basic conditions, requiring pH-neutral reaction media.

-

Thermal lability : Decomposition above 80°C limits high-temperature esterification methods.

Conventional Esterification Methodologies

Acid-Catalyzed Fischer Esterification

The traditional Fischer method employs stoichiometric sulfuric acid or p-toluenesulfonic acid (pTSA) in refluxing toluene. A representative protocol involves:

-

Dissolving 2,5-dihydroxybenzoic acid (10 mmol) and 3-cyanopropanol (12 mmol) in anhydrous toluene.

-

Adding pTSA (0.5 eq) and refluxing at 110°C for 24 hours under Dean-Stark trap.

-

Neutralizing with NaHCO₃, extracting with ethyl acetate, and purifying via silica chromatography.

Key Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Toluene, pTSA, 24h | 58 | 92 |

| Xylene, H₂SO₄, 18h | 47 | 88 |

Limitations include poor regioselectivity (15–20% di-ester byproduct) and degradation of the nitrile group under prolonged acidic conditions.

Acyl Chloride Intermediate Route

To circumvent Fischer limitations, the acyl chloride method proceeds via:

-

Protecting ortho-hydroxy group with acetyl chloride in pyridine/DCM (0°C, 2h).

-

Treating 5-hydroxy-2-acetoxybenzoyl chloride (1.1 eq) with 3-cyanopropanol (1 eq) in THF at 0°C.

-

Deprotecting with K₂CO₃/MeOH to yield the target ester.

Advantages :

Disadvantages :

-

Multi-step synthesis increases time and cost.

Advanced Catalytic Systems

Zeolite-Mediated Esterification

Building on nitration methodologies from CN105753737A, H-Y zeolite (SiO₂/Al₂O₃ = 5.2) demonstrates efficacy in solvent-free esterification:

-

Procedure : Mix 2,5-dihydroxybenzoic acid, 3-cyanopropanol (1:1.2), and zeolite (20 wt%). Heat at 70°C for 8h under N₂.

-

Performance : 81% conversion, 94% selectivity. Zeolite recyclable for 5 cycles with <10% activity loss.

Mechanistic studies suggest Bronsted acid sites activate the carbonyl group, while Lewis acid sites stabilize the transition state.

Enzymatic Catalysis with Lipase B

Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica enables mild esterification:

-

Conditions : 40°C, tert-amyl alcohol, 4Å molecular sieves.

-

Optimized Parameters :

-

Enzyme loading: 15 mg/mmol substrate

-

Time: 48h

-

Yield: 68% with >99% regioselectivity

-

This method eliminates side reactions but faces scalability challenges due to enzyme cost.

Solvent Engineering for Enhanced Efficiency

Ionic Liquid Media

The ionic liquid [BMIM][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) improves reaction kinetics:

Supercritical CO₂ (scCO₂) Processing

scCO₂ (80°C, 150 bar) with immobilized CAL-B achieves:

-

94% conversion in 6h.

-

Complete retention of nitrile functionality.

-

Easy product separation via depressurization.

Analytical and Purification Strategies

HPLC-MS Characterization

Reverse-phase C18 chromatography (ACN/H₂O + 0.1% formic acid) resolves:

-

Target ester: t₅ = 8.2 min, [M-H]⁻ = 250.08 m/z.

-

Di-ester byproduct: t₅ = 12.7 min, [M-H]⁻ = 376.12 m/z.

Crystallization Optimization

Ethyl acetate/n-heptane (1:3 v/v) at −20°C yields colorless needles:

-

Purity: 99.5% by DSC.

-

Melting point: 134–136°C.

Industrial-Scale Challenges and Innovations

Continuous Flow Reactor Design

Microfluidic systems (0.5 mm ID tubing) with SC-ION catalyst (sulfonated carbon) enable:

-

Productivity: 12 g/h at 90°C.

-

Space-time yield: 4.8 kg/L/day.

Q & A

Q. What are the recommended methods for synthesizing 3-cyanopropyl 2,5-dihydroxybenzoate, and what reaction conditions optimize esterification yield?

- Methodological Answer : Synthesis typically involves esterification of 2,5-dihydroxybenzoic acid with 3-cyanopropanol under acidic or enzymatic catalysis. Key parameters include:

- Catalyst : Use sulfuric acid (H₂SO₄) or lipase enzymes for milder conditions .

- Solvent : Anhydrous toluene or dichloromethane to minimize hydrolysis.

- Temperature : 60–80°C for acid catalysis; 30–40°C for enzymatic methods.

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC .

Critical Note : Purify the product via column chromatography (silica gel, gradient elution) to remove unreacted dihydroxybenzoic acid.

Q. How can HPLC be optimized for quantifying this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with the following parameters (adapted from USP30 methods for dihydroxybenzoates ):

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 mm × 15 cm, 5 µm packing (L1) |

| Mobile Phase | Water:acetonitrile:diethylamine:methanesulfonic acid (860:100:20:20) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 20 µL |

| Validation : Ensure linearity (R² > 0.99) across 0.1–100 µg/mL and recovery >95% for spiked samples. |

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- pH Sensitivity : Avoid aqueous solutions with pH > 7, as the ester group may hydrolyze to 2,5-dihydroxybenzoic acid .

- Moisture Control : Use desiccants in storage containers; monitor via Karl Fischer titration.

Advanced Research Questions

Q. How does this compound interact with microbial decarboxylases, and what experimental approaches can elucidate its biodegradation pathways?

- Methodological Answer : The compound may enter the gentisate pathway via enzymatic decarboxylation. Key steps include:

- Enzyme Screening : Incubate with gentisate decarboxylase (EC 4.1.1.62) or protocatechuate decarboxylase (EC 4.1.1.63) under aerobic conditions .

- Metabolite Analysis : Use LC-MS/MS to detect hydroquinone (m/z 110) or catechol (m/z 110) as degradation products.

- Kinetic Studies : Measure enzyme activity via NADH oxidation (340 nm) or CO₂ release using manometric assays .

Q. What role does this compound play as a matrix additive in MALDI-MS, and how does it influence ionization efficiency?

- Methodological Answer : The lithium salt (LiDHB) enhances ionization of low-abundance metabolites by:

- Matrix Preparation : Mix 10 mg/mL LiDHB in 70% acetonitrile/0.1% TFA.

- Instrumentation : Use high-resolution MALDI-TOF/TOF (e.g., 20,000 resolving power) to distinguish matrix peaks (e.g., m/z 155–160) from analyte signals .

- Optimization : Compare with α-cyano-4-hydroxycinnamic acid (CHCA) for sensitivity improvements in lipid or peptide analysis.

Q. Can this compound act as a signaling molecule in chemical ecology studies, and how can its spatial distribution be mapped in biological tissues?

- Methodological Answer :

- Tissue Imaging : Apply MALDI mass spectrometry imaging (MALDI-MSI) with LiDHB matrix:

- Section tissues at 10–20 µm thickness.

- Spray-coat matrix using an automated nebulizer.

- Acquire data in reflector positive mode (m/z 50–2000).

- Functional Assays : Test bioactivity via worker bee ovary suppression assays (inspired by ), using HPLC-purified compound at 0.1–10 µM concentrations.

Contradictions and Limitations

- vs. 9 : While recommends acidic mobile phases for dihydroxybenzoates, highlights ester hydrolysis risks under similar conditions. Researchers should validate pH stability for cyanopropyl derivatives.

- vs. 12 : Gentisate pathway enzymes () may exhibit substrate specificity not fully aligned with decarboxylase activities (). Comparative kinetic profiling is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.